molecular formula C8H7NO2S B1630616 (Phenylsulfonyl)acetonitrile CAS No. 7605-28-9

(Phenylsulfonyl)acetonitrile

Cat. No. B1630616
CAS RN: 7605-28-9
M. Wt: 181.21 g/mol
InChI Key: ZFCFFNGBCVAUDE-UHFFFAOYSA-N
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Description

Phenylsulfonylacetonitrile (PSAN) is an organosulfur compound that is widely used in scientific research, particularly in the fields of biochemistry and physiology. PSAN has a wide range of applications, from the synthesis of pharmaceuticals and other compounds to the study of enzyme mechanisms and the effects of drugs on biochemical pathways.

Scientific Research Applications

1. Organic Synthesis

  • Application : (Phenylsulfonyl)acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .
  • Method : In the past decades, the conversion reactions of acetonitrile as a building block have become one of the most-attractive fields in organic synthesis . Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .
  • Results : The research progress involving acetonitrile in the past five years, covering both conventional synthesis methods and electrochemical synthesis .

2. Synthesis of Pyridines, Chromenes and Thiophene Derivatives

  • Application : (Phenylsulfonyl)acetonitrile was used in the synthesis of pyridines, chromenes and thiophene derivatives based on sulfones .
  • Method : The specific method of application or experimental procedures were not detailed in the source .
  • Results : The specific results or outcomes obtained were not detailed in the source .

3. Dehydrative Alkylation of Alcohols

  • Application : (Phenylsulfonyl)acetonitrile has been used in the dehydrative alkylation of alcohols under modified Mitsunobu conditions .
  • Method : The specific method of application or experimental procedures were not detailed in the source .
  • Results : The specific results or outcomes obtained were not detailed in the source .

4. Synthesis of Vinyl Sulfone Building Blocks

  • Application : (Phenylsulfonyl)acetonitrile was used in the synthesis of vinyl sulfone building blocks .
  • Method : The compound was synthesized using methyl isothiocyanate, (phenylsulfonyl)-acetonitrile, potassium hydroxide, and methyl iodide .
  • Results : The yield was 36% of colorless crystals .

5. Electrochemical Reactions

  • Application : Acetonitrile is well suited for use as a solvent and reactant in electrochemical reactions due to its unique properties . Therefore, more applications that utilize acetonitrile in electrochemistry are worth developing .
  • Method : The specific method of application or experimental procedures were not detailed in the source .
  • Results : The specific results or outcomes obtained were not detailed in the source .

Safety And Hazards

It is toxic if swallowed, inhaled, or in contact with skin. Proper precautions should be taken when handling this compound .

properties

IUPAC Name

2-(benzenesulfonyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S/c9-6-7-12(10,11)8-4-2-1-3-5-8/h1-5H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCFFNGBCVAUDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40226949
Record name Phenylsulphonylacetonitrile
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Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Phenylsulfonyl)acetonitrile

CAS RN

7605-28-9
Record name (Phenylsulfonyl)acetonitrile
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Record name Phenylsulphonylacetonitrile
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Record name Phenylsulphonylacetonitrile
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Record name Phenylsulphonylacetonitrile
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Synthesis routes and methods I

Procedure details

Benzene sulfinic acid sodium salt, 49.2 g. (0.3 mole) was combined with 400 ml. of dimethyl formamide in a 1 liter flask. The mixture was stirred at 40° C. Chloroacetonitrile, 22.5 g. (0.3 mole) was added over a period of 5 minutes. The resulting mixture was stirred and heated at 40°-45° C. for 2 hours. The reaction mass was then poured into 600 ml. of water, and the solid insoluble product was collected by suction filtration and dried. There was obtained a yield of 29.8 g. of the title compound, m.p. 111°-112° C.
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Synthesis routes and methods II

Procedure details

In place of the 2-acetylamino-3-ethoxycarbonyl-4-phenylthiophene used in Example 4 there is used an equivalent amount of 2-acetylamino-3-phenylsulphonylthiophene (which was obtained by condensing phenylsulphonylacetonitrile with 2:5-dihydroxy-1:4-dithiane in ethanol containing piperidine and subsequently acetylating) whereby 2-amino-3-phenylsulphonyl-5-nitrothiophene (m.pt 155° - 157° C) is obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
280
Citations
X Deng, X Zuo, H Liang, L Zhang, J Liu… - The Journal of Physical …, 2019 - ACS Publications
(Phenylsulfonyl)acetonitrile (PSPAN) is investigated as a high-voltage additive to form a solid electrolyte interface (SEI) on an LiCoO 2 cathode. The results show that after 100 cycles, …
Number of citations: 24 pubs.acs.org
K Plakas, AS Kalogirou, A Kourtellaris, PA Koutentis - Molbank, 2022 - mdpi.com
The reaction of 4,5-dichloro-1,2,3-dithiazolium chloride with 2-(phenylsulfonyl)acetonitrile (1 equiv) in the presence of pyridine (2 equiv) gave S-(3-chloro-5-cyanoisothiazol-4-yl)…
Number of citations: 4 www.mdpi.com
F Shirzaei, HR Shaterian - Research on Chemical Intermediates, 2022 - Springer
A new, one-pot, efficient, and four-component condensation of 2-hydroxynaphthalene-1,4-dione, benzene-1,2-diamine, arylaldehydes and (phenylsulfonyl)acetonitrile in the presence …
Number of citations: 4 link.springer.com
A Morshedi, HR Shaterian - Research on Chemical Intermediates, 2018 - Springer
One-pot, three-component condensation reaction between (phenylsulfonyl)acetonitrile, aromatic aldehydes, and α-naphthol for preparation of 4-(aryl)-3-(phenylsulfonyl)-4H-benzo[h]…
Number of citations: 5 link.springer.com
F Manouchehri, B Sadeghi, F Najafi… - Journal of the Iranian …, 2018 - Springer
Pentachlorid antimony supported on coconut shell as an efficient and novel catalyst for one-pot synthesis of 2-amino-3-phenylsulfonyl-4-aryl-4H-benzo[h]chromen through three-…
Number of citations: 23 link.springer.com
C Volpe, S Meninno, C Crescenzi… - Angewandte Chemie …, 2021 - Wiley Online Library
An enantioselective one‐pot catalytic strategy to dihydroquinoxalinones, featuring novel 1‐phenylsulfonyl‐1‐cyano enantioenriched epoxides as masked α‐halo acyl halide synthons, …
Number of citations: 15 onlinelibrary.wiley.com
F Shirzaei, HR Shaterian - Journal of Molecular Liquids, 2022 - Elsevier
A new functionalized stable ionic liquid as 3-(triethoxysilyl)propane-1-aminium formate was prepared and characterized. The ionic liquid as a novel catalyst was carried out for the …
Number of citations: 4 www.sciencedirect.com
TA Dias, MF Proença - Tetrahedron Letters, 2012 - Elsevier
An efficient synthesis for 2-imino-3-phenylsulfonyl-2H-chromenes was developed from the Knoevenagel condensation of (phenylsulfonyl)acetonitrile and salicylaldehydes in aqueous …
Number of citations: 14 www.sciencedirect.com
F Shirzaei, HR Shaterian - Journal of Molecular Structure, 2022 - Elsevier
An efficient, one-pot procedure for the preparation new 2-(phenylsulfonyl)-1H-benzo[a]pyrano[2,3-c]phenazin-3-amine derivatives from four-component condensation reaction of 2-…
Number of citations: 5 www.sciencedirect.com
X Shi, M Ding, C Li, W Wang… - Journal of Heterocyclic …, 2018 - Wiley Online Library
3‐Amino‐2‐benzenesulfonyl‐1‐alkyl/aryl‐1H‐pyrazolo[1,2‐b]phthalazine‐5,10‐dione derivatives were synthesized by the one‐pot, three‐component condensation of phthalhydrazide, …
Number of citations: 8 onlinelibrary.wiley.com

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